2-({3-[(2,2-Dimethylpropanoyl)amino]-anilino}carbonyl)cyclohexanecarboxylic acid
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Description
2-({3-[(2,2-Dimethylpropanoyl)amino]-anilino}carbonyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Conformationally Rigid Analogs
Research by Kubyshkin et al. (2009) focused on synthesizing a conformationally rigid analogue of 2-amino-adipic acid, highlighting the potential of utilizing cyclohexanecarboxylic acid derivatives in the creation of structurally specific compounds (Kubyshkin et al., 2009).
Reactivity and Synthesis of Derivatives
Elkholy and Morsy (2006) explored the reactivity of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards various agents, providing insight into the chemical behavior of cyclohexanecarboxylic acid derivatives in different synthetic contexts (Elkholy & Morsy, 2006).
Synthesis and Toxicological Implications
Ferrer et al. (1993) synthesized anilides from fatty acids, including cyclohexanecarboxylic acid derivatives, for toxicological studies related to the Spanish Toxic Oil Syndrome. This demonstrates the relevance of cyclohexanecarboxylic acid derivatives in toxicology and public health studies (Ferrer et al., 1993).
Structural and Modelling Studies
Abele, Seiler, and Seebach (1999) conducted structural and modelling studies of β-oligopeptides derived from cyclohexanecarboxylic acid, contributing to the understanding of peptide chemistry and secondary structure formation (Abele, Seiler, & Seebach, 1999).
Catalytic Hydrogenation Studies
Nagayama, Shimizu, and Yamamoto (2001) demonstrated the catalytic hydrogenation of carboxylic acids, including cyclohexanecarboxylic acid derivatives, into corresponding aldehydes, showcasing their utility in chemical synthesis processes (Nagayama, Shimizu, & Yamamoto, 2001).
Properties
IUPAC Name |
2-[[3-(2,2-dimethylpropanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)18(25)21-13-8-6-7-12(11-13)20-16(22)14-9-4-5-10-15(14)17(23)24/h6-8,11,14-15H,4-5,9-10H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJUWGCLMWZPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.